5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one
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Overview
Description
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one is a yellow crystalline powder with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol . This compound is known for its potent antioxidant and anti-inflammatory properties, making it a valuable candidate for various therapeutic applications .
Preparation Methods
The synthesis of 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one typically involves the reaction of 4-hydroxyacetophenone with 3-hydroxy-2-methoxybenzaldehyde . The reaction proceeds through a series of steps including condensation, cyclization, and formylation, often using catalysts and solvents such as chloroform and dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of antioxidant additives for various products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one involves its ability to scavenge free radicals and inhibit oxidative stress pathways . It targets molecular pathways involved in inflammation, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds include other flavonoids like quercetin, kaempferol, and luteolin. Compared to these compounds, 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one has unique structural features that enhance its antioxidant and anti-inflammatory activities . Its methoxy and hydroxy substituents contribute to its stability and reactivity, making it a more potent antioxidant compared to some other flavonoids .
Properties
IUPAC Name |
5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-8,18-19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWQXCJVAWOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCC(=CC3=CC=C(C=C3)O)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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